molecular formula C19H28N6 B135738 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine CAS No. 733811-07-9

2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

Cat. No. B135738
Key on ui cas rn: 733811-07-9
M. Wt: 340.5 g/mol
InChI Key: WJRMOKYTESYRBS-UHFFFAOYSA-N
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Patent
US07498433B2

Procedure details

3H-[1,5]Benzodiazepine-2,4-diamine (32.50 g, 160 mmol, 86%) was added to a solution of dimethyl sulfoxide (220 ml), toluene (220 ml) and 1-methylpiperazine (165 ml). The mixture was heated for 16 h at 120° C. After cooling the product precipitated. It was filtered off and washed with isopropyl ether (80 ml) to give 40.1 g (74%) of the title compound as off-white needles. The second crop was obtained by adding isopropyl ether (410 ml) to the filtrate. The mixture was allowed to stand overnight at 4° C., the crystallised product was filtered off to give additional 4.25 g (8%) of the title compound. For analytical purposes the product was recrystallised from ethyl acetate.
Name
3H-[1,5]Benzodiazepine-2,4-diamine
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]([NH2:12])[CH2:3][C:2]=1[NH2:13].CS(C)=O.[CH3:18][N:19]1[CH2:24][CH2:23]N[CH2:21][CH2:20]1>C1(C)C=CC=CC=1>[CH3:18][N:19]1[CH2:24][CH2:23][N:12]([C:4]2[CH2:3][C:2]([N:13]3[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]3)=[N:1][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=2)[CH2:21][CH2:20]1

Inputs

Step One
Name
3H-[1,5]Benzodiazepine-2,4-diamine
Quantity
32.5 g
Type
reactant
Smiles
N1=C(CC(=NC2=C1C=CC=C2)N)N
Name
Quantity
220 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
165 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
It was filtered off
WASH
Type
WASH
Details
washed with isopropyl ether (80 ml)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1CC(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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